Diazene, bis(4-fluorophenyl)-, 1-oxide
Description
Contextualization of Azoxybenzenes and Fluorinated Derivatives
Azoxybenzenes are a class of aromatic compounds characterized by the azoxy functional group (-N=N(O)-), which connects two benzene (B151609) rings. Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide, also known as 4,4'-difluoroazoxybenzene, is a symmetrical derivative where each benzene ring is substituted with a fluorine atom at the para position. nist.gov The introduction of fluorine atoms significantly modifies the electronic and physical properties of the parent azoxybenzene (B3421426) molecule.
These compounds are of interest for their potential applications in various fields, including materials science and medicinal chemistry. The azoxy backbone provides a rigid, planar structure that can lead to the formation of liquid crystalline phases, while the fluorine substituents can enhance thermal stability and introduce specific electronic effects.
Historical Development of Azoxy Compound Research
The study of azoxy compounds dates back to the 19th century, with azoxybenzene being one of the earliest examples to be synthesized and characterized. Initial research focused on understanding the fundamental structure and reactivity of the azoxy group. Early synthetic methods often involved the reduction of nitroaromatic compounds under various conditions.
Over the years, the synthetic repertoire for azoxy compounds has expanded significantly, with modern methods offering greater control and efficiency. These include the oxidation of anilines and the reductive dimerization of nitrosobenzenes. nii.ac.jp More contemporary approaches focus on developing environmentally benign syntheses, for instance, using cost-effective catalysts and green solvents like water. The historical progression of research has laid the groundwork for the synthesis and investigation of more complex derivatives, such as Diazene, bis(4-fluorophenyl)-, 1-oxide.
Significance of Fluorine Substitution in Azoxy Compounds
The strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy in modern chemistry to fine-tune their properties. In the context of azoxy compounds, fluorine substitution offers several key advantages:
Modified Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within the aromatic rings and the azoxy bridge. This can influence the compound's reactivity and intermolecular interactions.
Liquid Crystalline Behavior: Fluorine substitution can impact the melting point and the formation of liquid crystalline phases. Fluorinated compounds often exhibit lower melting points compared to their chlorinated analogs, which can be attributed to weaker intermolecular forces.
Potential Biological Activity: In medicinal chemistry, fluorine is often introduced to enhance metabolic stability, improve binding affinity to biological targets, and increase bioavailability. The fluorine atoms in this compound could potentially influence its interactions with biological systems.
Overview of Research Trajectories for this compound
While extensive research specifically on this compound is not widely documented in publicly available literature, its structural features suggest several potential research avenues. Based on the properties of analogous fluorinated azoxy compounds, the primary research trajectories for this molecule can be inferred:
Materials Science: A significant area of interest is its potential application as a liquid crystal. The rigid, rod-like structure of the molecule, combined with the influence of the fluorine substituents on intermolecular forces, makes it a candidate for studies in display technologies and other advanced materials. Research in this area would involve characterizing its phase transitions and dielectric properties.
Chemical Synthesis: The compound can serve as a versatile intermediate in organic synthesis. The azoxy group and the fluorinated phenyl rings offer multiple sites for further functionalization, allowing for the creation of more complex molecules.
Biological and Medicinal Chemistry: Given the known biological activities of other azoxy compounds and the common practice of fluorination in drug design, this compound could be investigated for potential antimicrobial or other therapeutic properties. Research would focus on its interactions with specific enzymes or cellular pathways.
Detailed Research Findings
Specific experimental data for this compound is limited. However, key physicochemical and spectroscopic data have been reported.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈F₂N₂O |
| Molecular Weight | 234.2015 g/mol |
| CAS Number | 326-04-5 |
Spectroscopic Data
The structure of (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide has been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Assignment |
|---|---|---|---|---|
| ¹H | 8.36–8.29 | m | - | 2H |
| 8.29–8.23 | m | - | 2H | |
| 7.22–7.13 | m | - | 4H |
Note: The ¹H NMR spectrum was recorded in CDCl₃ at 500 MHz.
Further research would be necessary to fully elucidate other properties such as its crystal structure, detailed thermal behavior, and a comprehensive biological activity profile. The available data primarily serves to confirm the chemical identity and structure of the compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-fluorophenyl)imino-oxidoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-9-1-5-11(6-2-9)15-16(17)12-7-3-10(14)4-8-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEVYFCUOWICMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC=C(C=C2)F)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326-04-5 | |
| Record name | Diazene, bis(4-fluorophenyl)-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for Diazene, Bis 4 Fluorophenyl , 1 Oxide
Conventional Synthetic Routes and Reaction Conditions
Traditional approaches to synthesizing Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide often involve distinct, sequential reaction steps. These methods include the use of diazonium salt intermediates, direct oxidation of aniline (B41778) derivatives, and the dimerization of nitroso compounds.
Synthesis from 4-fluoroaniline (B128567) via Diazonium Salt Intermediates
A classic route to azoxy compounds involves the reaction of an aromatic amine with nitrous acid to form a diazonium salt. In the synthesis of Diazene, bis(4-fluorophenyl)-, 1-oxide, 4-fluoroaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to produce the 4-fluorobenzenediazonium (B14715802) salt. This highly reactive intermediate is then coupled with another molecule of 4-fluoroaniline under controlled acidic conditions. The careful management of temperature is crucial to direct the reaction towards the formation of the desired azoxy product.
General Procedure for Diazonium Salt Formation:
Dissolve 4-fluoroaniline in an aqueous solution of a strong acid (e.g., hydrofluoroboric acid).
Cool the mixture to 0°C in an ice-water bath.
Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
Stir the resulting mixture to allow for the formation of the diazonium salt precipitate.
The isolated diazonium salt is then reacted with a second equivalent of 4-fluoroaniline to yield this compound.
Oxidative Coupling of 4-fluoroaniline Derivatives
The direct oxidative coupling of anilines offers another pathway to azoxybenzenes. Various metal catalysts and oxidants can be employed for this transformation. For instance, a mild and efficient method involves the use of a Cu(I) catalyst with an oxidant like di-tert-butyldiaziridinone. This reaction can be extended to a range of primary anilines, including those with electron-withdrawing groups like fluorine, to produce the corresponding azo compounds, which can be further oxidized to azoxybenzenes. The reactions are typically performed under mild conditions and are amenable to larger scales.
Reductive Dimerization of Nitrosobenzenes
The reductive dimerization of nitrosobenzenes is an effective and straightforward method for preparing substituted azoxybenzenes, often without the need for additional catalysts or reagents. organic-chemistry.orgnih.gov This approach is applicable to a wide array of substrates. organic-chemistry.orgnih.gov In this synthesis, 4-fluoronitrosobenzene undergoes dimerization to form the target azoxy compound. The presence of electron-withdrawing substituents, such as the fluorine atom in the para position, enhances the reactivity of the nitrosobenzene (B162901) derivative. organic-chemistry.org The reaction can be carried out in various solvents, with isopropanol (B130326) often showing high efficiency. organic-chemistry.org
| Starting Material | Key Features | Reaction Conditions |
| 4-fluoronitrosobenzene | Electron-withdrawing fluorine enhances reactivity. | No catalyst/reagent needed; Isopropanol as solvent. |
This method is versatile and can be used for both symmetrical and dissymmetrical azoxybenzenes, avoiding byproducts and over-reduction issues that can occur in other synthetic routes. organic-chemistry.org
Oxidation of Anilines to Azoxybenzenes
The direct oxidation of anilines is a preferred route for synthesizing azoxybenzenes due to the availability and stability of aniline precursors. A selective and environmentally friendly method utilizes hydrogen peroxide (H₂O₂) as the oxidant. The selectivity of the reaction—yielding either the azoxybenzene (B3421426) or the corresponding nitrobenzene (B124822)—can be controlled by adjusting the basicity of the reaction medium. A mild base, such as sodium fluoride (B91410) (NaF), favors the formation of azoxybenzene, while a stronger base leads to the nitroaromatic compound. This methodology accommodates both electron-rich and electron-poor anilines, including p-fluoroaniline, providing the desired azoxybenzenes in high yields.
| Starting Material | Oxidant | Base (for Azoxybenzene) | Yield |
| p-fluoroaniline | H₂O₂ | NaF | High |
This approach is scalable and avoids the use of heavy metals or other harsh reagents, making it a more sustainable option.
Advanced and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient, scalable, and environmentally benign procedures. For the synthesis of azoxybenzenes, this has led to the creation of one-pot methodologies that streamline the reaction sequence.
One-Pot Procedures for Azoxybenzene Synthesis
One-pot procedures that convert anilines directly into azoxybenzenes represent a significant advancement in efficiency and sustainability. organic-chemistry.org These methods typically involve the in situ generation of a nitrosobenzene intermediate from the corresponding aniline, which then undergoes reductive dimerization in the same reaction vessel.
A notable example employs oxone as an oxidant to convert 4-fluoroaniline to 4-fluoronitrosobenzene. This intermediate is then subjected to heating, leading to the formation of this compound. organic-chemistry.org This process is scalable and demonstrates high practicality. organic-chemistry.org Another sustainable approach uses the cost-effective catalyst diisopropylethylamine (DIPEA) in water, a green solvent. In this one-pot method, the nitroso derivative is generated from the aniline using oxone, followed by the addition of DIPEA to facilitate the dimerization, yielding the azoxybenzene with high selectivity.
| Precursor | Oxidant | Catalyst/Solvent | Key Advantage |
| 4-fluoroaniline | Oxone | Subsequent heating | Scalable, practical. organic-chemistry.org |
| 4-fluoroaniline | Oxone | DIPEA / Water | Sustainable, high selectivity. |
These one-pot syntheses offer a convenient and efficient alternative to traditional multi-step methods for preparing this compound and other substituted azoxybenzenes.
Catalysis in Azoxybenzene Synthesis (e.g., DIPEA)
The synthesis of azoxybenzenes has been significantly advanced by the use of N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base. nih.govacs.orgadvancedchemtech.com DIPEA is a sterically hindered, non-nucleophilic organic base that effectively serves as a proton scavenger. advancedchemtech.comwikipedia.org Its bulky isopropyl groups prevent it from acting as a nucleophile, which is advantageous as it does not compete with the desired reacting amine in coupling reactions. wikipedia.org
In the synthesis of azoxybenzenes, DIPEA has proven to be a pivotal and cost-effective catalyst. nih.govacs.org It facilitates the reductive dimerization of nitrosobenzenes and the one-pot oxidation and reductive dimerization of anilines. nih.gov Research indicates that DIPEA's role is crucial in initiating radical pathways. nih.govacs.org It can reductively quench excited photocatalysts through single electron transfer (SET) to generate nitrogen-centered radicals, which are key intermediates in the formation of the azoxy bond. nih.gov The versatility of DIPEA is demonstrated in its ability to facilitate the synthesis of a wide range of azoxybenzenes with various substituents, achieving moderate to high yields. nih.govnih.govresearchgate.net The catalytic activity is significant, with high yields being maintained even when using a substoichiometric amount (0.25 equivalents) of DIPEA. nih.gov In control experiments conducted without DIPEA, no product conversion was observed, highlighting its essential role in the reaction. nih.gov
Green Solvents and Reaction Conditions (e.g., Water)
In line with the principles of green chemistry, recent synthetic methods for azoxybenzenes have emphasized the use of environmentally benign solvents and mild reaction conditions. acs.org Water has been identified as an ideal green solvent for these syntheses due to its availability, safety, and low environmental impact. nih.govacsgcipr.org
A notable environmentally friendly method involves the DIPEA-catalyzed synthesis of azoxybenzenes at room temperature using water as the solvent. nih.govacs.org This approach avoids the need for heating or pressure, reducing energy consumption and making the process more attractive for industrial applications. acs.org The use of water as a solvent has been shown to be highly effective; in screening reactions for the dimerization of nitrosobenzene, an excellent yield of 93% was achieved when the reaction was carried out in water. nih.gov For one-pot procedures starting from anilines, a mixed solvent system of acetonitrile/water (1:1) is used for the initial oxidation step, followed by the addition of DIPEA. nih.govacs.org This demonstrates that even reactions with components that may have poor water solubility can be adapted to aqueous media, sometimes with the help of co-solvents. nih.govacsgcipr.org
Optimization Strategies for Yield and Selectivity
Optimizing yield and selectivity is a primary goal in the synthesis of this compound and its analogues. Various strategies have been developed to control the reaction outcome and minimize the formation of byproducts such as azo compounds or nitro compounds. nih.govresearchgate.net
One key strategy is the choice of starting material and reaction pathway. Synthesizing azoxybenzenes from the reductive dimerization of nitrosobenzenes generally results in higher yields compared to the one-pot oxidation of anilines. nih.gov For instance, the reaction of nitrosobenzenes containing fluorine substituents with DIPEA in water can yield the target azoxybenzene products in high yields, ranging from 84% to 91%. nih.gov
Another critical factor is the control of reaction conditions such as the solvent and the presence of a base. The solvent can strongly affect reaction selectivity. For example, in certain photocatalytic reductions of nitrobenzene, using methanol (B129727) as a solvent selectively produces aniline, while tetrahydrofuran (B95107) leads to high selectivity for azoxybenzene, and ethanol (B145695) favors the formation of azobenzene (B91143). rsc.org The alkalinity of the reaction medium can also be adjusted to direct the reaction towards the desired product; a mild base can facilitate azoxybenzene formation, whereas a stronger base might favor the synthesis of nitroaromatics. researchgate.net
Potential-tuned electrosynthesis over a CoP nanosheet cathode has also emerged as a method for achieving high selectivity. nih.gov By adjusting the applied electrical potential, the selective reduction of nitroarenes can be controlled to produce azoxy-aromatics, azo-aromatics, or amino-aromatics with excellent selectivity and high yields. nih.gov
The table below summarizes the yields for the synthesis of various substituted azoxybenzenes using a DIPEA-catalyzed system, illustrating the impact of the starting material on reaction efficiency. nih.gov
| Entry | Starting Material (Aniline Derivative) | Yield from Aniline (%) | Starting Material (Nitrosobenzene Derivative) | Yield from Nitrosobenzene (%) |
| 1 | Aniline | 85 | Nitrosobenzene | 92 |
| 2 | 4-Fluoroaniline | 84 | 4-Fluoronitrosobenzene | 91 |
| 3 | 4-Chloroaniline | 82 | 4-Chloronitrosobenzene | 88 |
| 4 | 4-Bromoaniline (B143363) | 80 | 4-Bromonitrosobenzene | 84 |
| 5 | 4-Methylaniline | 88 | 4-Methylnitrosobenzene | 93 |
| 6 | 4-Methoxyaniline | 91 | 4-Methoxynitrosobenzene | 95 |
| 7 | 4-Nitroaniline | 61 | 4-Nitronitrosobenzene | 70 |
| 8 | 3-Fluoroaniline | 86 | 3-Fluoronitrosobenzene | 90 |
Data sourced from Karakaya, I., Mart, M., & Altundas, R. (2024). Sustainable and Environmentally Friendly Approach for the Synthesis of Azoxybenzenes from the Reductive Dimerization of Nitrosobenzenes and the Oxidation of Anilines. ACS Omega. nih.gov
Industrial Production Considerations for this compound Analogues
The industrial-scale synthesis of azoxybenzenes presents several challenges that must be addressed to ensure economic viability and environmental sustainability. researchgate.net Traditional methods for preparing azoxy compounds often involve the reduction of nitroaromatics using reagents that lead to high costs, complex operations, significant waste disposal issues, and environmental pollution. google.com For example, methods using stoichiometric amounts of environmentally unfriendly reactants are not ideal for large-scale production. acs.org
Modern, greener approaches are being developed to overcome these limitations. The use of cost-effective and readily available catalysts like DIPEA, combined with benign solvents such as water and ambient reaction conditions, makes the synthesis more attractive for industrial applications. nih.govacs.org These methods simplify the process, reduce energy requirements, and minimize waste. acs.org
Scalability is a key consideration. One-pot procedures that convert anilines directly into azoxybenzenes are advantageous as they can reduce the number of unit operations and avoid the isolation of intermediates. organic-chemistry.org Telescoping reaction sequences, where the crude product from one step is used directly in the next, can offer significant efficiency improvements by eliminating work-up and isolation steps. acsgcipr.org However, the potential for byproduct formation in one-pot syntheses must be carefully managed to ensure product purity. nih.gov
Furthermore, the stability of intermediates is a critical safety and logistical concern. For instance, some synthetic routes may involve diazonium salts, which can have significant safety hazards associated with their production and storage, limiting their utility in large-scale industrial processes. google.com Therefore, developing synthetic routes that avoid such hazardous intermediates is a priority for industrial production. organic-chemistry.org The shift towards catalytic, aqueous-based systems represents a significant step forward in making the industrial production of azoxybenzene analogues safer, more efficient, and environmentally responsible. nih.govacs.org
Structural Elucidation and Characterization Techniques
Spectroscopic Analysis
Spectroscopic analysis is the cornerstone for the structural characterization of Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's composition and architecture.
NMR spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For Diazene, bis(4-fluorophenyl)-, 1-oxide, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
The proton NMR (¹H NMR) spectrum of (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide provides information about the electronic environment of the hydrogen atoms on the phenyl rings. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the aromatic protons appear as multiplets in distinct regions.
The protons on the two phenyl rings are chemically non-equivalent due to the asymmetric nature of the azoxy group (-N=N(O)-). This results in separate signals for the protons on the phenyl ring closer to the N-oxide oxygen and those on the ring further away. The protons ortho to the azoxy group are deshielded and appear further downfield compared to the meta protons. The observed chemical shifts are consistent with the proposed structure.
A study of the (Z)-isomer reported the following chemical shifts:
A multiplet integrating to two protons is observed between δ 8.36 and 8.29 ppm.
Another multiplet for two protons appears between δ 8.29 and 8.23 ppm.
A multiplet corresponding to the remaining four protons is found between δ 7.22 and 7.13 ppm.
Interactive Data Table: ¹H NMR Chemical Shifts
| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 8.36 – 8.29 | m | 2H | Aromatic Protons (ortho to azoxy) |
| 8.29 – 8.23 | m | 2H | Aromatic Protons (ortho to azoxy) |
| 7.22 – 7.13 | m | 4H | Aromatic Protons (meta to azoxy) |
While specific experimental ¹³C NMR data for this compound is not widely published, the expected chemical shifts can be predicted based on the structure and data from analogous compounds. The spectrum is expected to show six distinct signals for the aromatic carbons, as the two phenyl rings are rendered non-equivalent by the N-oxide group.
The carbon atoms directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and appear as doublets. Their chemical shifts are typically found in the range of 160-165 ppm. The carbons attached to the azoxy nitrogen atoms (C-N) are also expected to be distinct. The remaining aromatic carbons (C-H) will appear in the typical aromatic region of 115-130 ppm, with those ortho and para to the fluorine atom showing characteristic splitting due to two- and three-bond C-F coupling. For the related compound (E)-1,2-bis(4-fluorophenyl)diazene, the C-F carbon appears as a doublet at δ 164.6 ppm with a large coupling constant of J = 250.6 Hz, and the carbon ortho to the fluorine appears as a doublet at δ 125.0 ppm with J = 9.2 Hz. Similar patterns are anticipated for the title compound.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ) [ppm] | Carbon Type | Expected Multiplicity (due to C-F coupling) |
|---|---|---|
| ~165 | C-F | d |
| ~149 | C-N | d |
| ~145 | C-N=O | d |
| ~125 | CH (ortho to F) | d |
| ~124 | CH (ortho to F) | d |
| ~116 | CH (meta to F) | d |
¹⁹F NMR spectroscopy is an exceptionally sensitive and valuable tool for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals if the molecule is unsymmetrical (cis or Z-isomer), or a single signal if the molecule is symmetrical (trans or E-isomer) and the fluorine environments are equivalent.
Given the structural asymmetry of the N-oxide group, two signals would be expected for the Z-isomer. Each signal would appear as a multiplet due to coupling with the ortho (³JHF) and meta (⁴JHF) protons on the same phenyl ring. The chemical shifts for fluorine atoms on a phenyl ring typically appear in the range of -100 to -120 ppm relative to CFCl₃. The precise chemical shifts provide sensitive probes of the electronic environment around each fluorine nucleus.
Interactive Data Table: Predicted ¹⁹F NMR Spectral Features
| Predicted Chemical Shift (δ) [ppm] | Assignment | Expected Multiplicity |
|---|---|---|
| -100 to -120 | F on ring adjacent to N=O | Multiplet |
| -100 to -120 | F on ring adjacent to N | Multiplet |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.
The key vibrations for the azoxy functional group are the N=N stretch and the N-O stretch. These are typically found in the 1200–1500 cm⁻¹ range. For a similar substituted azoxybenzene (B3421426), the asymmetric N=N(O) stretch was observed around 1463 cm⁻¹ and the symmetric stretch near 1390 cm⁻¹. Other expected absorptions include the aromatic C-H stretching vibrations just above 3000 cm⁻¹, the aromatic C=C ring stretching vibrations between 1500 and 1600 cm⁻¹, and a strong absorption corresponding to the C-F stretching vibration, typically seen between 1250 and 1100 cm⁻¹.
Interactive Data Table: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|
| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak |
| 1600 - 1585 | Aromatic C=C Stretch | Medium |
| 1500 - 1475 | Aromatic C=C Stretch | Medium |
| ~1460 | Asymmetric N=N(O) Stretch | Medium-Strong |
| ~1390 | Symmetric N=N(O) Stretch | Medium-Strong |
| 1250 - 1100 | C-F Stretch | Strong |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula, C₁₂H₈F₂N₂O. The calculated monoisotopic mass is 234.0604 g/mol .
In an electron ionization (EI) mass spectrum, the compound is expected to show a prominent molecular ion peak (M⁺˙) at an m/z value of 234. The fragmentation pattern would provide further structural evidence. Plausible fragmentation pathways include:
Loss of an oxygen atom to give a fragment at m/z 218, corresponding to the 4,4'-difluoroazobenzene radical cation.
Cleavage of the N=N bond, which could lead to the formation of the 4-fluorophenyl radical cation (m/z 95) and the 4-fluorophenyldiazenyl radical (m/z 123).
Loss of N₂ from the [M-O]⁺˙ fragment to yield a difluorobiphenyl radical cation at m/z 190.
The mass spectrum of the analogous compound Diazene, bis(4-chlorophenyl)-, 1-oxide shows a clear molecular ion peak and fragments corresponding to the loss of oxygen and subsequent loss of N₂. A similar pattern is expected for the fluoro-derivative.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 234 | [M]⁺˙ (Molecular Ion) | [C₁₂H₈F₂N₂O]⁺˙ |
| 218 | [M-O]⁺˙ | [C₁₂H₈F₂N₂]⁺˙ |
| 190 | [M-O-N₂]⁺˙ | [C₁₂H₈F₂]⁺˙ |
| 123 | [FC₆H₄N₂]⁺ | [C₆H₄FN₂]⁺ |
| 95 | [FC₆H₄]⁺ | [C₆H₄F]⁺ |
Table of Compounds Mentioned
| Compound Name | Synonym(s) |
|---|---|
| This compound | (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide; 4,4'-Difluoroazoxybenzene |
| (E)-1,2-Bis(4-fluorophenyl)diazene | 4,4'-Difluoroazobenzene |
| Diazene, bis(4-chlorophenyl)-, 1-oxide | 4,4'-Dichloroazoxybenzene |
| Deuterated chloroform | Chloroform-d |
| Tetramethylsilane | TMS |
| 4-fluorophenyl radical cation | - |
| 4-fluorophenyldiazenyl radical | - |
Nuclear Magnetic Resonance (NMR) Spectroscopy
X-ray Diffraction Analysis
X-ray diffraction is a powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
While a specific single-crystal X-ray structure for this compound was not found in the provided search results, the structure of its parent compound, (E)-1,2-bis(4-fluorophenyl)diazene, has been determined. nih.gov This analysis provides critical data regarding the geometry of the bis(4-fluorophenyl)diazene framework. Single-crystal X-ray analysis of a related compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, unambiguously confirmed its molecular structure, demonstrating the utility of this technique for the azoxybenzene class of molecules. mdpi.com For such analyses, data is typically collected using Mo-Kα radiation.
The crystal structure of (E)-1,2-bis(4-fluorophenyl)diazene was determined to be in the monoclinic space group P 1 21/c 1. nih.gov The unit cell parameters provide a foundational understanding of the crystal lattice.
| Parameter | Value |
|---|---|
| Space Group | P 1 21/c 1 |
| a (Å) | 3.8035 |
| b (Å) | 5.8716 |
| c (Å) | 22.123 |
| α (°) | 90 |
| β (°) | 91.260 |
| γ (°) | 90 |
The crystal packing of azoxybenzene derivatives is governed by a variety of non-covalent intermolecular interactions. In the crystal structure of Bis[4-(n-octyloxy)phenyl]diazene oxide, C—H⋯O interactions play a significant role in the molecular arrangement. researchgate.net Given the presence of the N-oxide group in this compound, similar C—H⋯O interactions are expected to be a key feature of its crystal packing.
The conformation of azoxybenzene derivatives is defined by the dihedral angles between the aromatic rings and the central azoxy bridge. In alkyl azoxybenzene compounds, dihedral angles are recognized as playing a crucial role in determining the system's energy. nanobioletters.com The molecule of the target compound is expected to adopt a twisted geometry, with a significant rotation between the mean planes of the two fluorophenyl rings. This twisting is a common feature in related diaryl diazene compounds. For example, in one substituted diazene, the dihedral angle between a 4-fluorophenyl ring and another substituted phenyl ring is 46.0 (2)°. researchgate.net The central C—N=N(O)—C bridge is anticipated to be nearly planar, with the phenyl rings adopting a trans-configuration with respect to the N=N bond.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample, providing confirmation of its empirical formula. The molecular formula for this compound is C₁₂H₈F₂N₂O. nist.gov Based on this formula, the theoretical elemental composition can be calculated.
| Element | Symbol | Theoretical Mass % |
|---|---|---|
| Carbon | C | 61.55% |
| Hydrogen | H | 3.44% |
| Nitrogen | N | 11.96% |
| Fluorine | F | 16.22% |
| Oxygen | O | 6.83% |
Thermal Analysis (e.g., Thermogravimetric Analysis (TGA))
Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material as a function of temperature. While a specific TGA curve for this compound is not available in the consulted literature, the thermal behavior can be inferred from related compounds. A new symmetric compound with an azobenzene (B91143) chromophore, diglycidyl ether of 4,4′-dihydroxyazobenzene (DGEAB), was found to be stable up to 200 °C, after which it undergoes a three-step degradation process. researchgate.net
The decomposition of fluorinated compounds at high temperatures is known to be complex. researchgate.net The thermolysis of fluoropolymers can produce a variety of degradation products, including hydrogen fluoride (B91410) (HF) and various fluorocarbons. turi.org The thermal decomposition pathways are influenced by factors such as temperature and the presence of oxygen. turi.org For this compound, thermal degradation would likely involve the cleavage of the N–O bond and fragmentation of the fluorinated aromatic rings, potentially releasing NOx species and fluorinated organic fragments. TGA experiments are typically conducted by heating a sample at a constant rate (e.g., 5, 10, 15, or 20 K/min) to characterize the decomposition temperatures and mass loss steps. hw.ac.uk
Reactivity and Transformation Pathways of Diazene, Bis 4 Fluorophenyl , 1 Oxide
Oxidation Reactions and Derived Products
The azoxy group in Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide represents an intermediate oxidation state between the corresponding azo compound and nitro compounds. While the synthesis of azoxybenzenes often involves the oxidation of anilines, the azoxy moiety itself can undergo further oxidation under specific conditions. acs.orgnih.gov Oxidizing agents such as ozone, potassium dichromate (K₂Cr₂O₇), and cerium(IV) sulfate (B86663) can be used to oxidize aniline (B41778), yielding products like azoxybenzene (B3421426), azobenzene (B91143), and nitrobenzene (B124822). asianpubs.org This indicates that the reaction conditions determine the final oxidation state.
For Diazene, bis(4-fluorophenyl)-, 1-oxide, treatment with strong oxidizing agents could potentially lead to the formation of 4-fluoronitrobenzene by cleavage and further oxidation of the nitrogen-containing bridge. The specific products derived from the direct oxidation of this compound are dependent on the reagents and reaction conditions employed.
Table 1: Potential Oxidation Products and Reagents
| Starting Material | Oxidizing Agent | Potential Product(s) |
|---|---|---|
| This compound | Strong Oxidants (e.g., O₃, KMnO₄) | 4-Fluoronitrobenzene |
Reduction Reactions and Derived Products
The reduction of this compound can proceed in a stepwise manner, yielding several distinct products depending on the reducing agent and reaction conditions. The typical reduction pathway for azoxyarenes involves sequential transformation of the nitrogen-containing functional group to lower oxidation states. rsc.org
The common reduction sequence is as follows:
Azoxybenzene to Azobenzene: The initial reduction step removes the oxygen atom from the azoxy moiety to form the corresponding azo compound, 4,4'-difluoroazobenzene.
Azobenzene to Hydrazobenzene (B1673438): Further reduction of the azo group (–N=N–) yields the hydrazo derivative, 1,2-bis(4-fluorophenyl)hydrazine (B3260587) (–NH–NH–).
Hydrazobenzene to Aniline: The final step involves the reductive cleavage of the nitrogen-nitrogen single bond, resulting in two molecules of the corresponding aniline, in this case, 4-fluoroaniline (B128567).
Electrochemical studies on the reduction of azoxybenzene show that the reaction can be controlled to stop at the hydrazobenzene stage on certain electrodes like polycrystalline copper and nickel. researchgate.net This method provides a pathway to selectively form the hydrazo compound without complete cleavage to the aniline. researchgate.net
Table 2: Stepwise Reduction Products of this compound
| Reaction Step | Product Name | Product Structure |
|---|---|---|
| Step 1 | 4,4'-Difluoroazobenzene | F–C₆H₄–N=N–C₆H₄–F |
| Step 2 | 1,2-bis(4-fluorophenyl)hydrazine | F–C₆H₄–NH–NH–C₆H₄–F |
Substitution Reactions on Phenyl Rings
Substitution reactions on the phenyl rings of this compound are influenced by the directing effects of both the azoxy group and the para-fluorine atoms.
Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is governed by the electronic properties of its substituents. libretexts.orguci.edu
Fluorine: The fluorine atom is a deactivating group due to its strong inductive electron-withdrawing effect. minia.edu.eg However, it is also an ortho, para-director because it can donate electron density through resonance. libretexts.orgminia.edu.eg In some cases, the para position of fluorobenzene (B45895) has been found to be more reactive than a single position on benzene, highlighting a unique activating effect under certain conditions. acs.orgacs.org
Azoxy Group: The azoxy group is generally considered a deactivating, meta-directing group, similar to the nitro group, due to its electron-withdrawing nature.
In this compound, the positions ortho to the fluorine atoms are also the positions meta to the azoxy group. These positions are therefore the most likely sites for electrophilic attack, as both substituents direct incoming electrophiles to this location. Reactions like nitration or halogenation would be expected to yield the 2-substituted derivative. minia.edu.egmasterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr): For nucleophilic aromatic substitution to occur, the aromatic ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups. nih.govvapourtec.com The azoxy group acts as an activating group for SNAr. In this molecule, the fluorine atoms can serve as leaving groups. The carbon atoms attached to the fluorine are activated by the electron-withdrawing azoxy group, making them susceptible to attack by strong nucleophiles (e.g., alkoxides, amines). youtube.com This would result in the displacement of one or both fluorine atoms. The high electronegativity of fluorine can make it a surprisingly good leaving group in SNAr reactions on activated rings. youtube.com
Mechanistic Investigations of Chemical Transformations
The reduction of the azoxy moiety can proceed through different mechanistic pathways. In electrochemical reductions, two primary mechanisms are considered: an electronation-protonation (EP) pathway and an electrocatalytic hydrogenation (ECH) mechanism. researchgate.net
Electronation-Protonation (EP): This mechanism involves the stepwise addition of electrons and protons to the azoxy group. The molecule first accepts an electron to form a radical anion, which is then protonated. This sequence repeats until the final reduced product is formed.
Electrocatalytic Hydrogenation (ECH): In this pathway, active hydrogen species are generated on the surface of the electrode (catalyst). These hydrogen species then directly reduce the azoxy group through a concerted proton-electron transfer process. This mechanism is often proposed for the reduction of phenylhydroxylamine to aniline. researchgate.net
The specific mechanism that dominates depends on the electrode material, solvent, and pH of the solution.
The fluorine atoms at the para-positions exert a profound influence on the reactivity of the entire molecule through a combination of inductive and resonance effects.
Inductive Effect (–I): Fluorine is the most electronegative element, so it strongly withdraws electron density from the aromatic ring through the sigma bond network. This effect deactivates the ring toward electrophilic attack and enhances the ring's susceptibility to nucleophilic attack. minia.edu.egresearchgate.net
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. This effect increases the electron density at the ortho and para positions. minia.edu.egchempedia.info
In nucleophilic aromatic substitution , the inductive effect of fluorine is dominant. It increases the electrophilicity of the carbon atom to which it is attached (the ipso-carbon), making it a better site for nucleophilic attack and stabilizing the negatively charged Meisenheimer complex intermediate. nih.govresearchgate.net
The formation of azoxybenzenes from the oxidation of anilines can proceed through multiple pathways, including radical mechanisms. nih.govacs.org When aniline is oxidized, one proposed mechanism involves the formation of an aniline radical cation as a key intermediate. thieme-connect.com
A plausible radical-based pathway involves the following steps:
Initiation: An oxidizing agent abstracts an electron from the aniline molecule to form a nitrogen radical cation.
Propagation/Condensation: This radical intermediate can then react further. For instance, it can be trapped by an oxidant like H₂O₂ to form a nitroso adduct, which then condenses with another molecule of aniline to yield the azoxybenzene product. thieme-connect.com Alternatively, a proposed mechanism for the dimerization of nitrosobenzenes involves a single electron transfer to form a radical nitroso species, which then combines and eliminates H₂O₂ to form the azoxy product. nih.gov
The presence of radical intermediates in these reactions has been supported by experiments where the addition of radical scavengers, such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), inhibits or quenches the reaction. thieme-connect.comnih.gov
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. aps.orgyoutube.com DFT calculations are used to determine the electronic structure of a molecule to predict a variety of its properties. nih.gov For azobenzene (B91143) derivatives, DFT has been successfully used to investigate structural properties, dipole moments, energies, and other molecular characteristics. nih.gov
Geometry Optimization and Electronic Structure
A fundamental step in any computational analysis is geometry optimization. Using a functional such as B3LYP combined with a basis set like 6-31++G(d,p), the lowest energy three-dimensional arrangement of atoms in Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide would be determined. nih.govnih.gov This process yields key structural parameters, including bond lengths (e.g., N=N, N-O, C-F), bond angles, and dihedral angles that define the molecule's shape.
For similar azobenzene compounds, DFT studies have shown that trans configurations are generally planar and more stable than their cis counterparts. nih.govnih.gov The electronic structure analysis would involve examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability and electronic excitation properties.
Prediction of Spectroscopic Parameters
Once the geometry is optimized, DFT can be used to predict spectroscopic data, which is invaluable for interpreting experimental results. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n→π* or π→π*). nih.gov
Furthermore, by calculating the harmonic frequencies, a theoretical vibrational spectrum (Infrared and Raman) can be generated. nih.gov This predicted spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions, such as the characteristic stretching frequencies of the N=N(O) azoxy group and the C-F bonds.
Analysis of Molecular Stability
The molecular stability of Diazene, bis(4-fluorophenyl)-, 1-oxide can be assessed computationally in several ways. The total electronic energy obtained from DFT calculations is a primary indicator of thermodynamic stability. The energy difference between isomers, such as the trans and cis forms, can be calculated to determine their relative stability. For para-substituted azobenzenes, the trans isomer is consistently found to be significantly more stable than the cis isomer. nih.gov
Molecular stability can also be related to the HOMO-LUMO energy gap. A larger gap generally implies higher kinetic stability and lower chemical reactivity because more energy is required to excite an electron to a higher energy orbital.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating reaction mechanisms, providing insights into pathways that are difficult to observe experimentally. nih.govrsc.org For a compound like this compound, theoretical calculations could be employed to study mechanisms of its synthesis, degradation, or photochemical reactions like trans-cis isomerization.
By mapping the potential energy surface, researchers can identify transition states, intermediates, and the associated energy barriers (activation energies) for a given reaction. nih.gov This allows for the determination of the most likely reaction pathway. For instance, computational studies on related compounds have elucidated the mechanisms of oxidative aromatization and cycloaddition reactions. nih.govrsc.org
Theoretical Analysis of Bonding and Interactions (e.g., Tetrel, Halogen, Hydrogen Bonds)
The fluorine substituents on the phenyl rings of this compound introduce the possibility of non-covalent interactions, particularly halogen bonding. mdpi.comnih.gov Halogen bonds are directional interactions between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as the oxygen or nitrogen atoms of the azoxy group. researchgate.net
Theoretical analyses, such as Atoms in Molecules (AIM) theory and electrostatic potential surface calculations, can be performed to identify and characterize these weak interactions. mdpi.com These studies can reveal the presence of bond critical points and quantify the strength and nature (e.g., electrostatic vs. dispersion) of halogen bonds, hydrogen bonds (C-H···O or C-H···F), and other intermolecular forces that govern the molecule's crystal packing and interactions with other molecules. mdpi.comresearchgate.net
Comparison of Computational and Experimental Data
A critical aspect of computational research is the validation of theoretical models against experimental data. mdpi.comresearchgate.net The calculated geometric parameters (bond lengths and angles) for this compound would ideally be compared with data from single-crystal X-ray diffraction studies of the same or closely related molecules. mdpi.com
Similarly, predicted spectroscopic parameters should be benchmarked against experimental measurements. For example, the calculated UV-Vis absorption maxima from TD-DFT can be compared to the spectrum recorded by a spectrophotometer, and the computed vibrational frequencies can be compared to experimental IR and Raman spectra. nih.gov A strong correlation between computational and experimental results lends confidence to the theoretical model and allows for more reliable predictions of properties that are not experimentally accessible. researchgate.net
Derivative Chemistry and Analogues of Diazene, Bis 4 Fluorophenyl , 1 Oxide
Synthesis and Characterization of Substituted Azoxybenzenes
The synthesis of substituted azoxybenzenes, including analogues of Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide, can be achieved through several established methods. Common strategies include the oxidation of anilines, the reduction of nitroaromatics, and the reductive dimerization of nitrosobenzenes. sciencepublishinggroup.comdrdo.gov.indrugfuture.com These methods allow for the introduction of a wide array of functional groups onto the phenyl rings, thereby tuning the electronic and steric properties of the resulting molecules.
Varying Phenyl Substituents (e.g., -CF₃, -CH₃, -NO₂, -Cl, -Br, -Ethynyl, -Pentyl, -Hydroxyl, -Propoxy)
The introduction of various substituents at the para-positions of the phenyl rings significantly influences the properties of the azoxybenzene (B3421426) core. The synthesis of symmetrically and unsymmetrically substituted derivatives allows for a systematic investigation of these effects.
A variety of substituted azoxybenzenes can be prepared through methods such as the reductive dimerization of nitrosobenzenes, a process that can be applied to substrates with a wide range of substitution patterns. drdo.gov.in This method is advantageous as it often proceeds without the need for additional catalysts or reagents. drdo.gov.in
For instance, the synthesis of symmetrically substituted azoxybenzenes bearing electron-withdrawing groups like nitro (-NO₂) and trifluoromethyl (-CF₃), as well as electron-donating groups like methyl (-CH₃), has been documented. The reduction of 2,4,6-trinitrotoluene (B92697) (TNT) can yield 4,4'-dimethyl-3,3',5,5'-tetranitroazoxybenzene. drdo.gov.in Similarly, the oxidation of the corresponding anilines is a common route. For example, 4,4'-dibromoazobenzene (B73510) has been synthesized from 4-bromoaniline (B143363) using potassium permanganate (B83412) supported on iron(II) sulfate (B86663). bilpubgroup.com
Unsymmetrical azoxybenzenes can also be synthesized, allowing for a finer tuning of molecular properties. These are often prepared by the condensation of a substituted nitrosobenzene (B162901) with a different substituted aniline (B41778) or by the coupling of two different nitrosobenzenes. drdo.gov.in
The characterization of these compounds relies on standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the structure, with the 1H NMR spectrum of (Z)-1,2-Bis(4-fluorophenyl)diazene 1-Oxide in CDCl₃ showing characteristic multiplets at δ 8.36–8.29 (2H), 8.29–8.23 (2H), and 7.22–7.13 (4H). sciencepublishinggroup.com Infrared (IR) spectroscopy helps in identifying the characteristic N=N(O) stretching vibrations. Mass spectrometry confirms the molecular weight of the synthesized compounds. libretexts.org
Table 1: Synthesis and Properties of Selected Substituted Azoxybenzenes
| Substituent | Compound Name | Synthesis Method | Key Characterization Data | Reference |
|---|---|---|---|---|
| -F | Diazene, bis(4-fluorophenyl)-, 1-oxide | Oxidation of 4-fluoroaniline (B128567) | 1H NMR (CDCl₃): δ 8.36–8.29 (m, 2H), 8.29–8.23 (m, 2H), 7.22–7.13 (m, 4H) | sciencepublishinggroup.com |
| -Cl | Diazene, bis(4-chlorophenyl)-, 1-oxide | Oxidation of 4-chloroaniline | Molecular Weight: 267.111 g/mol | libretexts.org |
| -Br | 4,4'-Dibromoazobenzene | Oxidation of 4-bromoaniline | UV-vis (trans): 343 nm, (cis): 435 nm | bilpubgroup.com |
| -CH₃ | 4,4'-Dimethylazoxybenzene | Oxidation of p-toluidine | --- | |
| -NO₂ | 4,4'-Dinitroazoxybenzene | Reduction of 4-nitrobenzaldehyde (B150856) acetal | --- | mdpi.comresearchgate.net |
Synthesis of Azoxy Compounds with Heterocyclic Moieties
The incorporation of heterocyclic rings into the azoxybenzene structure opens up new avenues for creating compounds with novel properties. The synthesis of such derivatives can be challenging but offers the potential for significant modifications to the electronic and biological characteristics of the parent molecule.
One example of a heterocyclic azoxy compound is (Z)-1,2-bis(5-fluoropyridin-2-yl)diazene 1-oxide. This compound was unexpectedly formed as a by-product during the synthesis of 5-fluoro-2-nitropyridine (B1317553) from the oxidation of 2-amino-5-fluoropyridine (B1271945) with hydrogen peroxide in sulfuric acid. nii.ac.jp By modifying the reaction conditions, specifically the temperature, it could be obtained as the main product in moderate yield. nii.ac.jp The structure of this compound was confirmed by spectroscopic methods and X-ray crystallographic analysis. nii.ac.jp
The synthesis of thiazole-containing compounds is also of interest. For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been synthesized by condensing thiosemicarbazones with 2-bromo-4-fluoroacetophenone. nih.gov While these are not directly azoxy compounds, they represent the integration of the 4-fluorophenyl moiety with a heterocyclic system, a strategy that could be adapted for the synthesis of azoxy analogues.
Structural and Electronic Comparisons with Related Diazene Compounds
The structural and electronic properties of this compound and its analogues are significantly influenced by the nature and position of the substituents on the phenyl rings. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into these properties.
Computational investigations on substituted azobenzenes have shown that various substituents alter the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moments, and other electronic parameters. sciencepublishinggroup.comsemanticscholar.org For example, electron-donating groups like -CH₃ and -OH tend to increase the HOMO energy level, while electron-withdrawing groups like -NO₂ and -CF₃ lower the LUMO energy level. These changes in orbital energies directly affect the electronic absorption spectra of the compounds. semanticscholar.org
The planarity of the azoxybenzene system is also affected by substitution. While the azoxybenzene core prefers a planar conformation to maximize π-conjugation, bulky substituents, particularly in the ortho positions, can induce torsion, leading to a non-planar structure. This, in turn, affects the electronic communication between the two phenyl rings.
The Hammett equation provides a quantitative way to correlate the electronic effects of substituents with the reactivity of aromatic compounds. pharmacy180.comutexas.eduslideshare.netviu.ca By plotting the logarithm of the rate or equilibrium constant of a reaction against the Hammett substituent constant (σ), a linear free-energy relationship can be established. The slope of this plot, the reaction constant (ρ), indicates the sensitivity of the reaction to substituent effects. pharmacy180.com Such analyses can be applied to reactions involving substituted azoxybenzenes to understand the electronic demands of the transition state.
Strategies for Functional Group Transformations on Azoxybenzene Scaffolds
The azoxybenzene core provides a robust scaffold for a variety of functional group transformations, allowing for the further diversification of its derivatives. Key reactive sites include the azoxy group itself and the aromatic rings.
One of the most characteristic reactions of azoxybenzenes is the Wallach rearrangement . This acid-catalyzed reaction converts an azoxybenzene into a p-hydroxyazobenzene. drugfuture.comwikipedia.orgchemeurope.com The mechanism is believed to involve a dicationic intermediate. wikipedia.orgchemeurope.com This rearrangement provides a valuable method for introducing a hydroxyl group onto one of the phenyl rings, which can then serve as a handle for further functionalization. The Wallach rearrangement has been studied for various substituted azoxybenzenes, and the reaction conditions can influence the product distribution. tottori-u.ac.jpacs.org
The reduction of the azoxy group is another important transformation. The azoxy moiety can be selectively reduced to the corresponding azo compound or further to the hydrazo compound and ultimately to the corresponding anilines. nih.gov Common reducing agents include sodium borohydride (B1222165) or lithium aluminum hydride. This transformation is useful for synthesizing azo dyes or for cleaving the molecule into its constituent aniline fragments.
The aromatic rings of fluorinated azoxybenzenes, such as this compound, are susceptible to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the fluorine atoms and the azoxy group activates the ring towards attack by nucleophiles. Reagents like sodium methoxide (B1231860) or potassium tert-butoxide can be used to displace the fluorine atoms with other functional groups. This strategy is particularly useful for introducing a variety of substituents that may not be accessible through direct synthesis from substituted anilines.
Applications in Chemical Research and Materials Science
Utility as Intermediates in Organic Synthesis
Azoxybenzenes, as a class of compounds, are recognized for their role as versatile intermediates in organic synthesis. The reactivity of the central azoxy functional group allows for its transformation into other functionalities, providing pathways to a variety of derivative compounds.
The chemical reactivity of the azoxy group makes compounds like Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide useful as foundational structures, or building blocks, for creating more complex molecules. mdpi.com The azoxy moiety can undergo various chemical transformations:
Reduction: The azoxy group can be reduced to form the corresponding azo compound or further reduced to yield amines. These transformations are fundamental in synthetic chemistry for accessing different classes of nitrogen-containing molecules.
Oxidation: Further oxidation of the azoxy compound can lead to the formation of more complex derivatives.
Rearrangement: Under certain conditions, such as in the Wallach rearrangement, azoxybenzenes can be converted into hydroxy-substituted azobenzenes, which are important precursors for dyes and other functional materials.
These reactions allow chemists to leverage the azoxybenzene (B3421426) core to construct elaborate molecular architectures for various applications in fine chemical synthesis. mdpi.com
Potential in Material Science
The incorporation of fluorine atoms into the azoxybenzene structure significantly influences its physical and chemical properties, opening up potential applications in materials science. Substituted azoxybenzenes are studied for their liquid crystalline, thermal, and electronic properties.
Azoxybenzenes are a well-known class of compounds that can exhibit liquid crystalline properties. researchgate.net The rigid, rod-like shape of the azoxybenzene core is conducive to the formation of ordered, fluid phases (mesophases) that are characteristic of liquid crystals. mdpi.commdpi.com The specific type of mesophase (e.g., nematic, smectic) and the temperature range over which it is stable are highly dependent on the nature of the substituents on the phenyl rings. nih.gov
The introduction of fluorine atoms can influence the intermolecular forces and molecular packing, thereby affecting the liquid crystal behavior. While detailed phase behavior for Diazene, bis(4-fluorophenyl)-, 1-oxide is not extensively documented in the provided sources, studies on related substituted azoxybenzenes demonstrate the critical role of substituents in determining these properties.
| Compound Name | Molecular Formula | Phase Transitions Observed | Melting Point (°C) |
| Diazene, bis(4-methoxyphenyl)-, 1-oxide | C₁₄H₁₄N₂O₃ | Crystal ↔ Nematic ↔ Isotropic | ~118–123 |
| Diazene, bis(2,4-difluorophenyl)-, 1-oxide | C₁₂H₆F₄N₂O | Solid ↔ Liquid | 104–105 |
| Diazene, bis[4-(pentyloxy)phenyl]-, 1-oxide | C₂₂H₃₀N₂O₃ | Phase change data available | Not specified |
| 4,4'-Dichloroazoxybenzene | C₁₂H₈Cl₂N₂O | Solid ↔ Decomposition | >200 (decomposes) |
This table presents data for related azoxy compounds to illustrate the influence of substituents on thermal properties and phase behavior. Data compiled from multiple sources. nist.gov
The electronic properties of azoxybenzenes can be tuned by the introduction of substituents on the aromatic rings. Fluorine is the most electronegative element, and its incorporation into the phenyl rings of this compound significantly alters the electronic landscape of the molecule. This substitution can impact properties such as dipole moment, polarizability, and ionization energy. For example, the ionization energy for Diazene, bis(4-ethoxyphenyl)-, 1-oxide has been reported as 7.20 eV. chemeo.com Such modifications are crucial as they influence the material's interaction with electric fields and light, which is relevant for applications in nonlinear optics and electronic devices. researchgate.net
Fluorocarbon-based materials are well-known for their unique and valuable properties, which include high thermal stability, chemical inertness, low friction, and hydrophobicity (water repellency). fluorocarbon.co.uk These characteristics make them ideal for use in non-stick surfaces, protective coatings, and other specialized applications. chinafluoropolymer.com The presence of 4-fluorophenyl groups in this compound suggests that it could be a candidate for incorporation into or as a precursor for specialized fluorinated materials. Its molecular structure could potentially be leveraged in the design of new polymers or surface coatings where the properties imparted by fluorine are desirable. fluorocarbon.co.uk
Catalytic Applications
While the broader class of azoxybenzenes has been noted for potential applications in catalysis, specific and detailed research on the catalytic functions of this compound is not extensively documented in publicly available scientific literature. General principles of catalyst and ligand design, however, suggest theoretical roles for this compound in chemical reactions. The presence of electron-withdrawing fluorine atoms on the phenyl rings can influence the electronic properties of the molecule, a key factor in catalysis. For instance, such electronic effects could modulate the activity of a metallic center if the diazene were to act as a ligand.
Role as Catalysts or Ligands in Chemical Reactions
The potential for this compound to function as a ligand in transition metal catalysis is an area of theoretical interest. In hypothetical applications, such as olefin polymerization, fluorophenyl diazene derivatives could coordinate to a metal center, like nickel. The electron-withdrawing nature of the fluorine substituents would be expected to increase the Lewis acidity of the metal center. This increased acidity could, in turn, enhance the rate of key steps in the catalytic cycle, such as ethylene (B1197577) insertion.
However, a thorough review of available research reveals a lack of specific studies where this compound has been synthesized for and successfully employed as either a standalone catalyst or as a ligand in a well-defined catalytic system. While the synthesis of various azoxybenzenes is well-documented, the application of this specific fluorinated derivative in catalysis remains a largely unexplored field.
Enhancement of Reaction Efficiency and Selectivity
Due to the absence of specific research on the catalytic applications of this compound, there is no empirical data to demonstrate its effect on enhancing reaction efficiency and selectivity. In principle, the stereoelectronic properties of a ligand play a crucial role in determining the outcomes of a catalytic reaction. The rigid structure of the azoxybenzene core, combined with the electronic influence of the fluorine atoms, could theoretically impart a degree of selectivity in a catalytic process.
For example, in asymmetric catalysis, chiral ligands are employed to control the stereochemical outcome of a reaction. While this compound is not inherently chiral, its derivatives could potentially be designed to be so. The electronic properties imparted by the fluorine atoms could influence the stability of diastereomeric transition states, thus favoring the formation of one enantiomer over another. However, this remains a speculative application, as no studies have been published to validate this hypothesis.
Without experimental data, it is not possible to provide a quantitative assessment or a data table on the enhancement of reaction efficiency or selectivity that might be achieved using this compound in a catalytic role. Further research would be required to explore these potential applications and to generate the necessary data to evaluate its performance.
Future Research Directions and Perspectives
Development of Novel Synthetic Methodologies
The synthesis of azoxybenzenes, including fluorinated derivatives, has traditionally relied on methods such as the reduction of nitroaromatics or the oxidation of anilines. mdpi.comresearchgate.net While effective, these methods can sometimes involve harsh reagents or produce significant waste. The future of synthesizing Diazene (B1210634), bis(4-fluorophenyl)-, 1-oxide lies in the development of more efficient, sustainable, and versatile methodologies.
A primary area of focus is the advancement of "green" synthesis pathways. Photochemical methods, for instance, offer a catalyst- and additive-free route to azoxybenzenes directly from nitrobenzene (B124822) precursors at room temperature. rsc.orgrsc.org Research could concentrate on optimizing photochemical reactions for 4-fluoronitrobenzene, potentially using different wavelengths of light or flow chemistry setups to improve yield and scalability. rsc.org Another promising green approach is the use of eco-friendly reducing agents like glucose for the conversion of nitro compounds, which minimizes hazardous byproducts. mdpi.com
Furthermore, exploring novel catalytic systems could provide pathways with higher selectivity and milder reaction conditions. This includes the use of heterogeneous photocatalysts which can be easily recovered and reused, contributing to a more sustainable process. au.dk The development of methods that allow for the asymmetric synthesis of azoxybenzenes, where only one of the two nitrogen atoms is oxidized, remains a significant challenge and a key direction for future synthetic exploration.
| Methodology | Potential Advantages | Key Research Focus | Relevant Findings |
|---|---|---|---|
| Photochemical Synthesis | Catalyst-free, room temperature, uses light as a reagent. | Optimizing wavelength, reaction time, and solvent for fluorinated substrates. | Direct conversion of nitroarenes to azoxybenzenes has been demonstrated. rsc.org |
| Biocatalytic Reduction | Environmentally benign reagents (e.g., glucose), mild conditions. | Screening of microbial or enzymatic systems for selective reduction of 4-fluoronitrobenzene. | Glucose has been used as an effective reductant for some nitro compounds. mdpi.comresearchgate.net |
| Advanced Catalysis | High selectivity, potential for asymmetric synthesis, improved yields. | Development of novel metal-organic frameworks (MOFs) or nanoparticle catalysts. | Various photocatalysts have been shown to be effective for nitroaromatic reduction. au.dk |
Exploration of Undiscovered Reactivity Patterns
The reactivity of azoxybenzenes is rich and offers substantial room for discovery, particularly concerning the influence of substituents like fluorine. The fluorine atoms in Diazene, bis(4-fluorophenyl)-, 1-oxide are expected to significantly modulate the electronic properties of the aromatic rings and the central azoxy bridge, leading to unique reactivity.
One key area for future investigation is the photochemical reactivity of the molecule. Azoxybenzenes are known to undergo the Wallach rearrangement upon UV irradiation to form hydroxyazobenzenes. rsc.orgacs.org The presence of electron-withdrawing fluorine atoms could alter the mechanism and efficiency of this rearrangement, potentially favoring different isomers or leading to novel reaction pathways. A systematic study of the photochemistry of this compound could uncover new light-induced transformations. acs.org
Additionally, the azoxy group itself can participate in various reactions, including reductions to azo or amine compounds and reactions involving the oxygen atom. Future studies could explore the selective functionalization of the molecule, for example, through electrophilic substitution on the phenyl rings, where the fluorine atoms would act as directing groups. Investigating the coordination chemistry of the azoxy oxygen with different Lewis acids could also unveil new catalytic applications or methods for activating the molecule for further transformations.
Advanced Computational Modeling for Property Prediction
Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling can offer profound insights into its structure, stability, and potential applications before committing to extensive lab work.
Using methods like Density Functional Theory (DFT), researchers can calculate a wide range of properties. tandfonline.comresearchgate.net This includes optimizing the molecule's three-dimensional geometry, determining its electronic structure (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and predicting its spectroscopic signatures (e.g., NMR, IR, and UV-Vis spectra). researchgate.netresearchgate.net Such calculations can help to understand the molecule's thermal stability and kinetic reactivity. semanticscholar.org
Moreover, computational models can be employed to predict how the molecule will behave in different environments. For example, simulations can predict its solubility in various solvents or its interaction with surfaces. For materials science applications, modeling can predict properties relevant to liquid crystals, such as molecular shape and dipole moment, which are crucial for the formation of desired mesophases. tandfonline.commdpi.com These predictive models can significantly accelerate the design and discovery of new materials based on this fluorinated azoxybenzene (B3421426) core.
| Property Category | Specific Parameters | Computational Method | Potential Application |
|---|---|---|---|
| Structural | Bond lengths, bond angles, dihedral angles. | DFT, Ab initio | Understanding molecular geometry and steric effects. |
| Electronic | HOMO-LUMO gap, molecular electrostatic potential (MEP), dipole moment. researchgate.net | DFT, Time-Dependent DFT (TD-DFT) | Predicting reactivity, optical properties, and intermolecular interactions. researchgate.net |
| Spectroscopic | NMR chemical shifts, IR vibrational frequencies, UV-Vis absorption wavelengths. | DFT, GIAO-NMR | Aiding in experimental characterization and structure confirmation. |
| Thermodynamic | Heat of formation, Gibbs free energy. semanticscholar.org | DFT, High-level composite methods | Assessing stability and predicting reaction outcomes. |
Integration into Emerging Material Technologies
The unique combination of a rigid azoxy core and electron-withdrawing fluorine substituents makes this compound a highly promising candidate for advanced materials. The introduction of fluorine into organic molecules is known to enhance key properties such as thermal stability, chemical resistance, and specific electronic characteristics. mdpi.comresearchgate.net
A particularly promising application is in the field of liquid crystals. nih.gov The rod-like shape of azoxybenzenes is conducive to forming liquid crystalline phases, and lateral fluorination can significantly influence mesomorphic behavior, often enhancing properties like dielectric anisotropy. mdpi.com Future research should involve synthesizing derivatives of this compound with flexible alkyl or alkoxy chains to systematically study their liquid crystal properties and tune them for specific applications in displays and optical sensors. nih.govtandfonline.com
Beyond liquid crystals, the photophysical properties of fluorinated azoxy compounds could be harnessed in photo-responsive materials. The reversible isomerization of related azo compounds is widely used in molecular switches and smart materials; the photochemical behavior of this azoxy compound could offer new opportunities. researchgate.net Furthermore, its high fluorine content could be beneficial in creating hydrophobic and oleophobic surfaces for specialized coatings. The integration of this molecule into high-performance polymers could also lead to materials with enhanced thermal stability and specific optical properties, suitable for applications in electronics and aerospace.
Q & A
Basic Question: What are the recommended synthetic routes and characterization methods for Diazene, bis(4-fluorophenyl)-, 1-oxide?
Methodological Answer:
Synthesis typically involves oxidative coupling of 4-fluoroaniline derivatives under controlled conditions. For characterization:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR to confirm substituent positions and oxidation state.
- Mass Spectrometry (MS): Use high-resolution MS to verify molecular weight and isotopic patterns (e.g., molecular ion peaks at m/z corresponding to CHFNO) .
- Infrared (IR) Spectroscopy: Identify N-O and N=N stretching vibrations in the 1200–1400 cm range, accounting for fluorophenyl substituent effects .
Advanced Question: How can chromatographic techniques resolve degradation products of fluorophenyl diazene derivatives?
Methodological Answer:
Reversed-phase liquid chromatography (RPLC) with micellar or microemulsion mobile phases effectively separates degradation byproducts. For this compound:
- Column: Cyanopropyl-bonded stationary phase enhances selectivity for aromatic systems.
- Mobile Phase: Sodium dodecyl sulfate (SDS) micelles or microemulsions (e.g., SDS/butanol/heptane) improve resolution of polar degradation products like bis(4-fluorophenyl)methanol or ketones .
- Detection: UV-Vis at 254 nm tracks conjugated systems; tandem MS confirms structural assignments.
Basic Question: What crystallographic tools are suitable for determining the crystal structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELXL is the gold standard for refinement:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Space Group Determination: SHELXT automates Laue group assignment and structure solution, even for twinned crystals .
- Refinement: SHELXL refines anisotropic displacement parameters and validates geometry (e.g., N–O bond lengths ~1.24 Å) .
Advanced Question: What are the thermal decomposition pathways and associated hazards?
Methodological Answer:
Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) reveals:
- Primary Decomposition Products: NO and fluorinated aromatic fragments (e.g., 4-fluorophenol) due to N–O bond cleavage and radical recombination .
- Kinetic Analysis: Non-isothermal TGA under nitrogen or oxygen identifies activation energies (E) via Flynn-Wall-Ozawa methods.
- Safety Note: Decomposition emits toxic Cl if chlorinated analogs are present; always use fume hoods .
Advanced Question: How do electronic properties vary between this compound and its substituted analogs?
Methodological Answer:
Comparative studies using density functional theory (DFT) and spectroscopy:
- Electron-Withdrawing Effects: Fluorine substituents lower HOMO-LUMO gaps vs. methoxy or nitro analogs (e.g., 4,4′-azoxydiphenetole in ).
- UV-Vis Spectroscopy: Bathochromic shifts in λ correlate with substituent electronegativity (e.g., NO > F > OCH) .
- Cyclic Voltammetry: Redox potentials indicate stabilization of radical intermediates in fluorinated derivatives .
Advanced Question: What mechanistic insights exist for its role in catalytic systems?
Methodological Answer:
In ethylene polymerization, fluorophenyl diazene derivatives act as ligands in nickel complexes:
- Catalytic Activity: Electron-withdrawing F groups increase Lewis acidity of metal centers, enhancing ethylene insertion rates .
- Polymer Characterization: Gel permeation chromatography (GPC) and NMR quantify branching and molecular weight distributions in resulting polyethylenes .
Basic Question: How to mitigate spectral contamination in IR analysis of diazene oxides?
Methodological Answer:
- Sample Preparation: Use anhydrous KBr pellets and purge with dry N to minimize HO interference in the 1400–1900 cm region .
- Baseline Correction: Subtract rotational features computationally (e.g., using OPUS software) .
Advanced Question: What computational models predict mutagenicity of fluorinated diazenes?
Methodological Answer:
- QSAR Models: Use ToxTree or OECD Toolbox to correlate substituent patterns (e.g., fluorine position) with Ames test outcomes .
- In Silico Docking: Molecular dynamics simulations assess DNA intercalation potential via π-stacking with fluorophenyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
